

MI-1851: Application Notes and Protocols for a Potent Furin Inhibitor

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Compound of Interest

Compound Name: MI-1851

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Introduction

MI-1851 is a potent and specific peptidomimetic inhibitor of furin, a proprotein convertase essential for the processing of a wide array of cellular and pathogen-associated proteins. Its ability to block the proteolytic activity of furin has positioned it as a valuable research tool and a potential therapeutic agent, particularly in the context of infectious diseases. Notably, **MI-1851** has demonstrated significant efficacy in preventing the furin-dependent cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into host cells. These application notes provide detailed protocols for the preparation, storage, and use of **MI-1851**, along with a summary of its key characteristics.

Data Summary

The following tables summarize the key quantitative data for **MI-1851**.

Table 1: Physicochemical and Solubility Properties

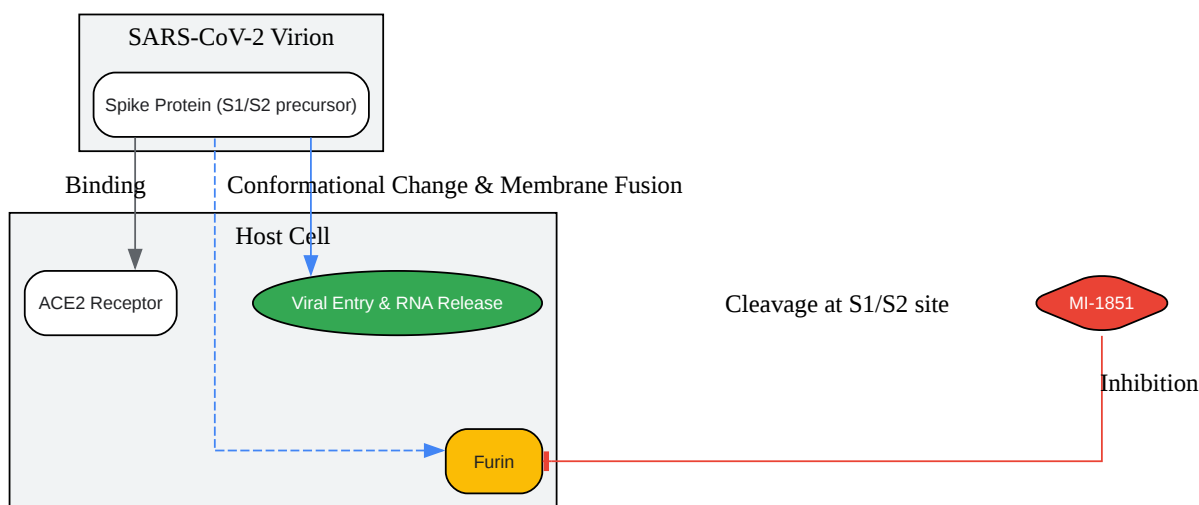
Property	Value	Source
Molecular Weight	767.88 g/mol	MedChemExpress
Solubility in DMSO	125 mg/mL (162.79 mM)	MedChemExpress
Appearance	White to off-white solid	MedChemExpress

Table 2: In Vitro Biological Activity

Parameter	Value	Cell Line/System	Source
Furin Inhibition (Ki)	10.1 pM	In vitro enzyme assay	--INVALID-LINK--
Antiviral Activity (SARS-CoV-2)	30- to 190-fold reduction in virus titer at 10 µM	Calu-3 cells	--INVALID-LINK--
Microsomal Stability	~45.7% depletion after 60 minutes	Human liver microsomes	--INVALID-LINK--
Cytotoxicity	No significant effect on cell viability up to 100 µM	Primary human hepatocytes	--INVALID-LINK--

Signaling Pathway

The primary mechanism of action for **MI-1851** in the context of SARS-CoV-2 infection is the inhibition of furin-mediated cleavage of the viral spike (S) protein. This cleavage at the S1/S2 site is a prerequisite for the subsequent conformational changes that enable the virus to fuse with the host cell membrane and release its genetic material.



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Caption: **MI-1851** inhibits furin, preventing SARS-CoV-2 spike protein cleavage and viral entry.

Experimental Protocols

1. Preparation and Storage of **MI-1851** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **MI-1851** in DMSO.

Materials:

- **MI-1851** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes
- Vortex mixer
- Calibrated pipette

Procedure:

- Allow the **MI-1851** powder vial to equilibrate to room temperature before opening to prevent condensation.
- Calculate the required mass of **MI-1851** to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 767.88 g/mol). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.68 mg of **MI-1851**.
- Aseptically add the calculated amount of **MI-1851** to a sterile amber microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to the tube.
- Vortex the solution thoroughly until the **MI-1851** is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may be required to achieve full dissolution of higher concentrations.
- Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage:

- Powder: Store at -20°C to -80°C for long-term storage (up to 2 years), protected from light and moisture.
- Stock Solution (-80°C): Store at -80°C for up to 6 months.
- Stock Solution (-20°C): Store at -20°C for up to 1 month.[\[1\]](#)

2. In Vitro Furin Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **MI-1851** against recombinant human furin using a fluorogenic substrate.

Materials:

- Recombinant human furin

- Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.5% Triton X-100, 1 mM CaCl₂, 1 mM β-mercaptoethanol)
- Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
- **MI-1851** stock solution (10 mM in DMSO)
- DMSO (for control)
- 96-well black, flat-bottom assay plate
- Fluorescence plate reader with excitation/emission wavelengths of ~380/460 nm

Procedure:

- Prepare Serial Dilutions of **MI-1851**:
 - Prepare a series of dilutions of the **MI-1851** stock solution in furin assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).
- Enzyme and Inhibitor Incubation:
 - In a 96-well plate, add the diluted **MI-1851** solutions.
 - Include a positive control (no inhibitor, with DMSO vehicle) and a negative control (no enzyme).
 - Add recombinant human furin to all wells except the negative control.
 - Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction:
 - Add the fluorogenic furin substrate to all wells to initiate the enzymatic reaction.
- Measure Fluorescence:

- Immediately begin kinetic measurements of fluorescence intensity at Ex/Em = 380/460 nm every 1-2 minutes for 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
 - Determine the percent inhibition for each **MI-1851** concentration relative to the positive control.
 - Plot the percent inhibition against the logarithm of the **MI-1851** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

3. SARS-CoV-2 Spike Protein Cleavage Inhibition Assay (Cell-Based)

This protocol outlines a method to assess the ability of **MI-1851** to inhibit the cleavage of the SARS-CoV-2 spike protein in a cellular context.

Materials:

- A suitable host cell line (e.g., Calu-3, Vero E6)
- Complete cell culture medium
- SARS-CoV-2 (handle in a BSL-3 facility)
- **MI-1851** stock solution
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Primary antibody against the S2 subunit of the SARS-CoV-2 spike protein
- HRP-conjugated secondary antibody

- Chemiluminescent substrate

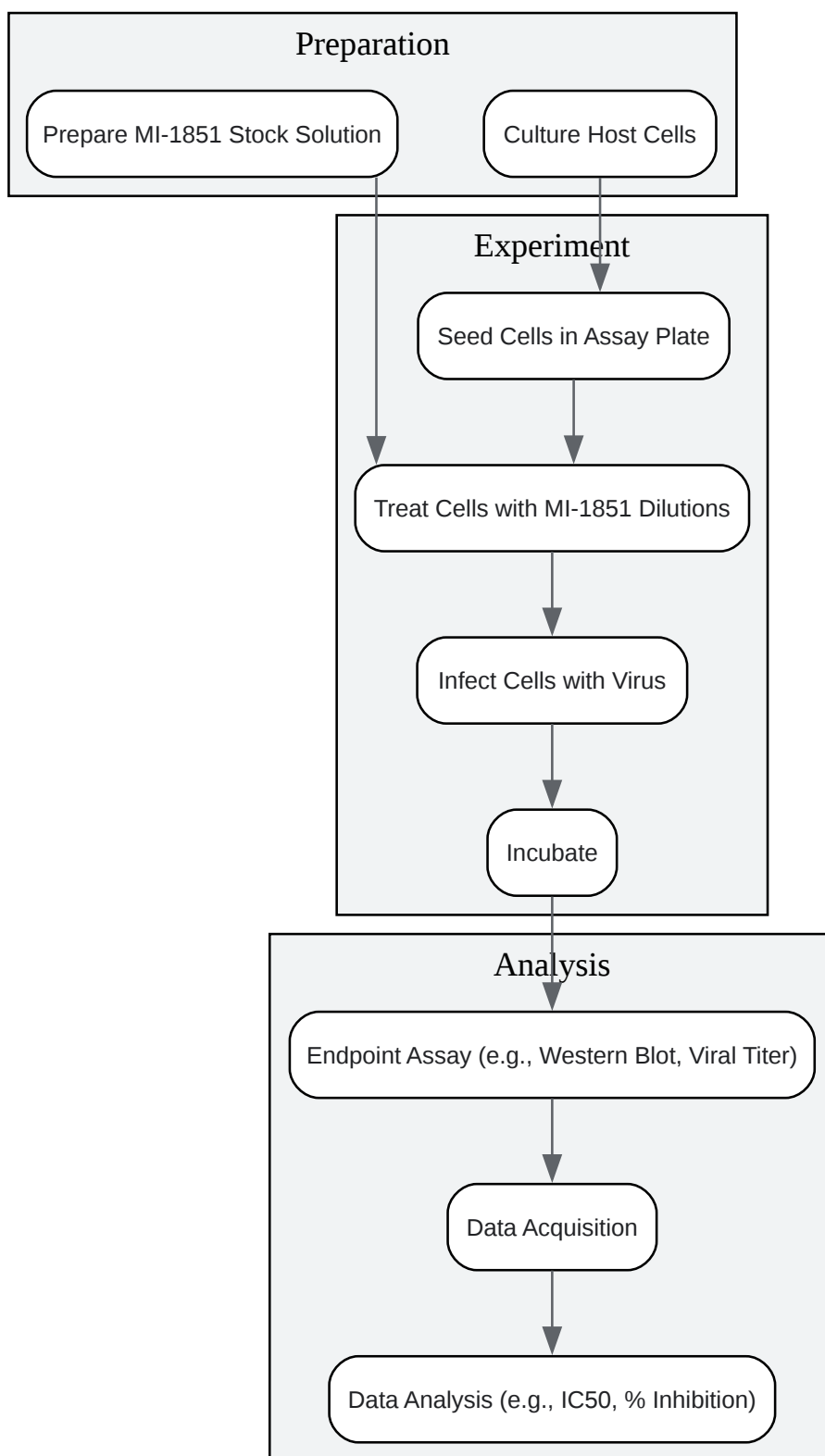
Procedure:

- Cell Seeding:
 - Seed the host cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.
- Compound Treatment:
 - Treat the cells with various concentrations of **MI-1851** (and a vehicle control) for a predetermined time (e.g., 1-2 hours) prior to infection.
- Viral Infection:
 - Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubation:
 - Incubate the infected cells for a suitable period (e.g., 24-48 hours) to allow for viral replication and spike protein processing.
- Cell Lysis:
 - Wash the cells with cold PBS and lyse them with cell lysis buffer.
- Western Blotting:
 - Determine the total protein concentration of the cell lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane and probe with the primary antibody against the S2 subunit of the spike protein. The presence of both the full-length spike protein and the cleaved S2 subunit should be assessed.

- Incubate with the HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for the full-length and cleaved spike protein.
 - Determine the ratio of cleaved S2 to full-length spike protein for each treatment condition to assess the inhibitory effect of **MI-1851**.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the efficacy of **MI-1851** in a cell-based assay.



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Caption: A generalized workflow for testing the in vitro efficacy of **MI-1851**.

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References

- 1. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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